molecular formula C35H43N7O10 B13444467 Valganciclovirhydrochloride impurity 25 CAS No. 130914-77-1

Valganciclovirhydrochloride impurity 25

Cat. No.: B13444467
CAS No.: 130914-77-1
M. Wt: 721.8 g/mol
InChI Key: XIXLYOKREVVILK-SVBPBHIXSA-N
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Description

The compound “5,9-Dioxa-2,12-diazatridecanedioic acid, 7-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]-3,11-bis(1-methylethyl)-4,10-dioxo-, 1,13-bis(phenylmethyl) ester; [2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-3-[(2S)-2-(benzyloxycarbonylamino)-3-methyl-butanoyl]oxy-propyl] (2S)-2-(benzyloxycarbonylamino)-3-methyl-butanoate” is a complex organic molecule with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of ester and amide bonds. Typical synthetic routes may include:

    Esterification: Reacting carboxylic acids with alcohols in the presence of acid catalysts.

    Amidation: Forming amide bonds by reacting carboxylic acids or their derivatives with amines.

    Purine Derivative Formation: Synthesizing purine derivatives through multi-step organic reactions involving nucleophilic substitutions and cyclizations.

Industrial Production Methods

Industrial production of such complex molecules often involves:

    Optimization of Reaction Conditions: Using high-throughput screening to identify optimal conditions for each reaction step.

    Scale-Up: Adapting laboratory-scale reactions to industrial-scale processes, ensuring efficiency and yield.

    Purification: Employing techniques such as chromatography and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound may undergo various chemical reactions, including:

    Oxidation: Oxidizing agents can modify the functional groups, potentially altering the compound’s properties.

    Reduction: Reducing agents can convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitutions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Acid or base catalysts for esterification and amidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

This compound’s unique structure makes it valuable in various scientific research fields:

    Chemistry: Studying its reactivity and potential as a building block for more complex molecules.

    Biology: Investigating its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Exploring its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: Utilizing its chemical properties in the development of new materials or pharmaceuticals.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies, including molecular docking and biochemical assays, are necessary to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Purine Derivatives: Compounds like adenine and guanine, which are key components of nucleic acids.

    Ester and Amide Compounds: Molecules with similar functional groups, such as esters and amides, used in pharmaceuticals and materials science.

Uniqueness

This compound’s uniqueness lies in its combination of multiple functional groups and complex structure, which may confer distinct chemical and biological properties compared to simpler molecules.

Properties

CAS No.

130914-77-1

Molecular Formula

C35H43N7O10

Molecular Weight

721.8 g/mol

IUPAC Name

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]oxypropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C35H43N7O10/c1-21(2)26(38-34(46)50-15-23-11-7-5-8-12-23)31(44)48-17-25(52-20-42-19-37-28-29(42)40-33(36)41-30(28)43)18-49-32(45)27(22(3)4)39-35(47)51-16-24-13-9-6-10-14-24/h5-14,19,21-22,25-27H,15-18,20H2,1-4H3,(H,38,46)(H,39,47)(H3,36,40,41,43)/t26-,27-/m0/s1

InChI Key

XIXLYOKREVVILK-SVBPBHIXSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)OCC(COC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1)OCN2C=NC3=C2N=C(NC3=O)N)NC(=O)OCC4=CC=CC=C4

Canonical SMILES

CC(C)C(C(=O)OCC(COC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1)OCN2C=NC3=C2N=C(NC3=O)N)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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